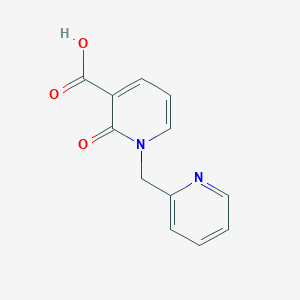

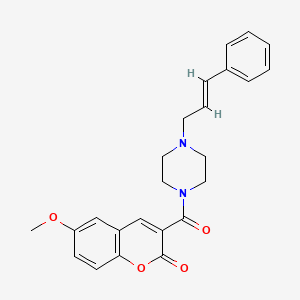

2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one, is a chemical that appears to be closely related to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone, a compound with a similar structure, was achieved through an acid- and base-catalyzed aldol condensation of 3-methyl-6-acetyl-2(3H)-benzothiazolone and 3,4,5-trimethoxyacetophenone . This suggests that the compound of interest could potentially be synthesized using a similar strategy, employing both acid and base catalysts to facilitate the condensation process.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a related compound was confirmed using 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core benzothiazole structure. The molecular geometry of benzothiazole derivatives can also be optimized using density functional theory (DFT) calculations, as demonstrated in a study where the optimized parameters showed good consistency with experimental data .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The reactivity of these compounds can be influenced by the substituents on the benzothiazole ring. For instance, the presence of a trimethoxyphenyl group, as seen in the compound of interest, could affect the electrophilic and nucleophilic properties of the molecule, potentially leading to different reaction pathways compared to unsubstituted benzothiazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be studied using techniques such as thermogravimetric analysis (TG/DTA), which provides insights into the thermal stability and decomposition patterns of the compounds . Spectroscopic methods like FT-IR and UV-Vis can be used to determine functional group characteristics and electronic transitions within the molecule. Additionally, NMR spectroscopy can reveal details about the electronic environment of specific atoms in the molecule, which is crucial for understanding the chemical behavior of the compound .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Properties

- Crystal Structures of Related Compounds : Studies on similar compounds, such as those with benzodiazole and trimethoxyphenyl groups, reveal insights into their crystal structures and hydrogen bonding patterns. For example, the study of 5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole details the formation of hydrogen-bonded chains in the crystal structure (Penthala et al., 2016).

Medicinal Chemistry

- Antimicrobial and Antioxidant Activities : Some derivatives of these compounds have been explored for their antimicrobial and antioxidant activities. For instance, a study on 1,3,4-oxadiazole derivatives of 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole shows potential in antimicrobial and antioxidant applications (Chennapragada & Palagummi, 2018).

- Anticancer Evaluation : Derivatives of these compounds have also been evaluated for anticancer activity. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides shows promising results against various cancer cell lines (Ravinaik et al., 2021).

Structural and Spectral Studies

- Benzothiazole Studies : Structural and spectral studies on related compounds, like 2-(3,4,5-trimethoxyphenyl)-benzothiazole, provide valuable information about the molecular structure and properties of these types of compounds (İde et al., 1996).

Photophysical and Physicochemical Investigation

- Chemosensor Development : Some derivatives are being studied for their potential as chemosensors. For example, pyrazoline derivatives have been investigated for the detection of metal ions, demonstrating positive solvatochromism and potential for surfactant concentration determination (Khan, 2020).

Coordination Polymers and Catalysis

- Development of Coordination Polymers : Studies on coordination polymers based on related compounds have revealed novel frameworks with potential applications in catalysis and material science (He et al., 2020).

Eigenschaften

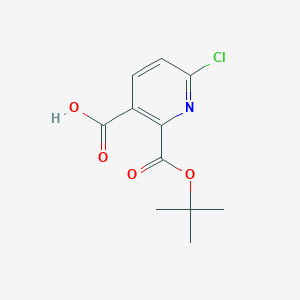

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-14-8-6-5-7-13(14)20-18(21)11-15(22)12-9-16(23-2)19(25-4)17(10-12)24-3/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTHPPJDULAITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)

![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)